5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, along with a bicyclic azabicyclo[321]octane moiety
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Given the compound’s potential role as a hypoglycemic drug, it may be involved in pathways related to glucose metabolism .
Pharmacokinetics
Factors such as the compound’s molecular weight, lipophilicity, and hydrogen bonding capacity can influence its pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the bromination and chlorination of a benzamide precursor. This can be achieved using bromine and chlorine reagents under controlled conditions.
Introduction of the Azabicyclo[3.2.1]octane Moiety: The azabicyclo[3.2.1]octane structure is introduced through a series of cyclization reactions, often involving the use of protecting groups and specific catalysts to ensure the correct formation of the bicyclic structure.
Methylsulfonyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions, leading to various derivatives.
Cyclization Reactions: The azabicyclo[3.2.1]octane moiety can participate in cyclization reactions, forming different ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted benzamides and azabicyclo derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The azabicyclo[3.2.1]octane moiety is particularly interesting for its ability to interact with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chlorobenzamide: Lacks the azabicyclo[3.2.1]octane moiety and methylsulfonyl group.
2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide: Similar structure but without the bromine atom.
5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide: Similar structure but without the chlorine atom.
Uniqueness
The uniqueness of 5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide lies in its combination of substituents, which confer specific chemical and biological properties. The presence of both bromine and chlorine atoms, along with the azabicyclo[3.2.1]octane moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrClN2O3S/c1-23(21,22)19-11-3-4-12(19)8-10(7-11)18-15(20)13-6-9(16)2-5-14(13)17/h2,5-6,10-12H,3-4,7-8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFCDWIHTSAQAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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